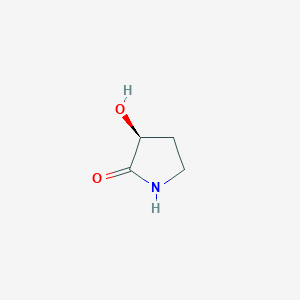

(S)-3-Hydroxypyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955910 | |

| Record name | 3,4-Dihydro-2H-pyrrole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34368-52-0 | |

| Record name | (3S)-3-Hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34368-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyrrole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-hydroxypyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one: Properties, Synthesis, and Applications

Introduction

(S)-3-Hydroxypyrrolidin-2-one, a chiral lactam, is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure, combined with a stereodefined hydroxyl group, makes it an invaluable synthon for introducing chirality and specific hydrogen bonding capabilities into complex molecules. This guide provides a comprehensive technical overview of its fundamental properties, common synthetic and analytical methodologies, and significant applications, tailored for researchers and professionals in the field of drug discovery and development. Understanding the core characteristics of this versatile intermediate is crucial for its effective utilization in the synthesis of novel therapeutics, ranging from antibiotics to central nervous system agents.[1][2][3]

Chapter 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. These properties dictate its behavior in various chemical environments.

General and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. The predicted values for boiling point and density are derived from computational models and provide useful estimates for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 34368-52-0 | [4][5] |

| Molecular Formula | C₄H₇NO₂ | [1][4][5] |

| Molecular Weight | 101.10 g/mol | [4][5][6] |

| Appearance | White to off-white or colorless to pale yellow crystalline powder/solid | [1][4] |

| Melting Point | 100-102 °C | [1][4] |

| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [4] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.82 ± 0.20 (Predicted) | [4] |

Solubility Profile

The solubility of a reagent is a critical parameter for selecting appropriate reaction and purification solvents.

-

Water: Soluble.[1]

-

Organic Solvents: Soluble in ethanol and ether.[1] Sparingly soluble in methanol and slightly soluble in DMSO.[4]

Stability and Storage

Proper storage is critical to maintain the integrity of this chiral intermediate.

-

Stability: The compound exhibits good stability, particularly under vacuum.[1]

-

Storage Conditions: It is recommended to store the compound at 2-8°C, sealed in a dry environment to prevent degradation.[4][7]

Chapter 2: Synthesis and Purification

The stereocontrolled synthesis of this compound is of paramount importance. Methodologies often leverage naturally occurring chiral molecules or employ asymmetric synthesis strategies to ensure high enantiomeric purity.

Overview of Synthetic Strategies

The synthesis of chiral 3-hydroxypyrrolidine derivatives frequently starts from readily available and inexpensive chiral precursors.[3] Common starting materials include:

-

Malic Acid: Can be converted via condensation with benzylamine and subsequent reduction.[3]

-

Glutamic Acid: Can be transformed into chiral 4-amino-2-hydroxybutyric acid, which is then cyclized.[2][3]

-

4-amino-(S)-2-hydroxybutylic acid: This starting material can be esterified, followed by lactam cyclization.[2]

Synthetic Protocol Example: Staudinger-Aza-Wittig Reaction

A common laboratory-scale synthesis involves the cyclization of an azido-hydroxy ester. The causality behind this choice lies in the highly reliable and stereospecific nature of the Staudinger reaction followed by an intramolecular aza-Wittig reaction to form the lactam ring.

Workflow: Synthesis from an Azido-Hydroxy Ester

Sources

- 1. chembk.com [chembk.com]

- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 4. (S)-3-HYDROXY-PYRROLIDIN-2-ONE | 34368-52-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 34368-52-0|this compound|BLD Pharm [bldpharm.com]

(S)-3-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Chiral Lactam

(S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0) is a pivotal chiral building block in modern medicinal chemistry. As a functionalized γ-lactam, it represents a class of structures that offer a unique combination of rigidity, polarity, and stereochemical complexity. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space effectively due to the sp³-hybridized carbons and the ring's non-planar "pseudorotation"[1]. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the synthesis of complex pharmaceutical agents.

Physicochemical and Structural Properties

The precise stereochemistry and functional group arrangement of this compound dictate its utility as a synthetic precursor. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34368-52-0 | [2][3][4][5] |

| Molecular Formula | C₄H₇NO₂ | [2][3][4][5] |

| Molecular Weight | 101.10 g/mol | [4][5][6][7] |

| Melting Point | 100-102 °C | [8] |

| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [3][8] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in water, ethanol, and ether. | [8] |

| SMILES | O=C1NCC[C@@H]1O | [6][9][10] |

| InChI Key | FRKGSNOMLIYPSH-VKHMYHEASA-N |

Enantioselective Synthesis: Controlling Chirality

The biological activity of downstream drug candidates often depends critically on maintaining the correct stereochemistry. Therefore, the enantioselective synthesis of this compound is of paramount importance. Several strategies have been developed, ranging from chemoenzymatic methods to syntheses from chiral pool starting materials.

Chemoenzymatic Synthesis via Lipase-Mediated Resolution

One effective approach involves the use of enzymes to achieve high enantiomeric excess. Immobilized lipases, such as those from Pseudomonas cepacia, can be employed for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones[11]. This method leverages the enzyme's ability to selectively catalyze reactions on one enantiomer of a racemic mixture, providing a green and efficient route to the desired chiral product.

Synthesis from Chiral Precursors

A common and robust strategy involves starting with an optically pure precursor. For instance, (S)-4-azido-2-hydroxybutyric acid ethyl ester can be converted to this compound through a Staudinger reaction followed by intramolecular cyclization[2]. This pathway ensures the stereocenter is preserved throughout the synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Staudinger Ligation and Cyclization

The following protocol is a representative method for the synthesis of this compound from an azido ester precursor, adapted from literature procedures[2].

Materials:

-

(S)-4-azido-2-hydroxybutyric acid ethyl ester

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

Aza-Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-azido-2-hydroxybutyric acid ethyl ester in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Intramolecular Cyclization: Add water to the reaction mixture.

-

Continue stirring at room temperature for an extended period (e.g., 24-48 hours) to facilitate the intramolecular aminolysis and cyclization to the desired lactam.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

The crude product can be purified using column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery: A Versatile Chiral Intermediate

The pyrrolidine scaffold is a cornerstone in drug design, appearing in over 20 FDA-approved drugs[12]. This compound serves as a valuable precursor to (S)-3-hydroxypyrrolidine, a key chiral intermediate for a wide array of pharmaceutical products, including antibiotics, analgesics, and neurotransmitter modulators[13]. The reduction of the lactam's carbonyl group yields the corresponding pyrrolidine, which can then be further functionalized.

The strategic importance lies in the stereodefined hydroxyl group, which can act as a handle for further chemical modification or as a crucial hydrogen-bonding moiety for target engagement. Its derivatives are integral to the synthesis of:

-

Carbapenem Antibiotics: Chiral pyrrolidines are used to construct the side chains of advanced carbapenem antibiotics[13].

-

Quinolone-based Antibiotics: The pyrrolidine ring is often incorporated to enhance the antibacterial spectrum and pharmacokinetic properties[13].

-

CNS-active agents: The scaffold is found in compounds targeting neurological disorders. For instance, derivatives of 3-amino-1-hydroxy-2-pyrrolidinone have been investigated for their neuroprotective and anticonvulsant actions as antagonists at the glycine modulatory site of NMDA receptors[14][15].

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound[3][9].

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity. Chiral HPLC methods are specifically developed to determine the enantiomeric excess (e.e.), ensuring the compound meets the stringent stereochemical requirements for pharmaceutical applications[3][9].

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS)[9][16][17].

| Hazard Category | GHS Hazard Statements | GHS Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place[17].

-

Recommended storage is often under refrigerated conditions (2-8°C) to ensure long-term stability.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the design and synthesis of chiral drugs. Its well-defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and lactam functionalities, provides medicinal chemists with a reliable and powerful tool. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Reddy, J. S., et al. (2000). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. Available at: [Link]

-

ChemBK. (3S)-3-hydroxypyrrolidin-2-one - Physico-chemical Properties. Available at: [Link]

-

Capot Chemical. Specifications of (S)-3-Hydroxy-pyrrolidin-2-one. Available at: [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PubChem. (R)-3-Hydroxypyrrolidin-2-one. Available at: [Link]

-

Singh, L., et al. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. PubMed. Available at: [Link]

-

D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

PubChem. (3R)-3-amino-1-hydroxypyrrolidin-2-one. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 34368-52-0 | (S)-(-)-3-Hydroxy-2-pyrrolidone - Synblock [synblock.com]

- 4. capotchem.com [capotchem.com]

- 5. (S)-3-HYDROXY-PYRROLIDIN-2-ONE | 34368-52-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 34368-52-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. a2bchem.com [a2bchem.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. enamine.net [enamine.net]

- 13. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 14. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

(S)-3-Hydroxypyrrolidin-2-one molecular weight

An In-Depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction: The Significance of a Chiral Lactam

This compound is a chiral organic compound that has garnered significant attention within the pharmaceutical and fine chemical industries. As a functionalized γ-lactam, its rigid five-membered ring structure, combined with a stereodefined hydroxyl group, makes it a valuable and versatile chiral building block. The presence of the lactam, hydroxyl, and a single stereocenter in a small, constrained scaffold allows for the precise introduction of chirality and functionality into more complex molecules. This guide provides an in-depth examination of its molecular characteristics, synthesis, and critical applications, tailored for professionals in chemical research and drug development. Its utility is particularly pronounced in the synthesis of therapeutics where specific stereochemistry is paramount for pharmacological activity and safety.[1][2]

Physicochemical and Structural Characteristics

The fundamental properties of this compound define its behavior in chemical systems and are crucial for its application in synthesis. The molecule's core is a pyrrolidinone ring, a five-membered lactam, with a hydroxyl group at the C3 position in the (S) configuration.

Molecular Structure and Chirality

The defining feature of this molecule is its stereochemistry. The correct three-dimensional arrangement is essential for its role in asymmetric synthesis, as the pharmacological activity of many final drug products is dependent on their structure.[1]

Caption: 2D structure of this compound with chiral center (*).

Core Physicochemical Data

The molecular weight and other key physical properties are summarized below. These values are fundamental for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [3][4][5] |

| Molecular Weight | 101.10 g/mol | [3][4][5][6] |

| CAS Number | 34368-52-0 | [3][5][7] |

| Appearance | White to off-white or colorless to pale yellow crystalline powder | [7][8] |

| Boiling Point | 363.6°C at 760 mmHg | [8] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| IUPAC Name | (3S)-3-hydroxypyrrolidin-2-one | [5] |

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure this compound is non-trivial and is a key area of process chemistry research. The primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. Various strategies have been developed, often starting from readily available chiral precursors.

One common approach involves the cyclization of a chiral C4 amino acid derivative. For instance, a synthetic route can be designed starting from (S)-4-azido-2-hydroxybutyric acid ethyl ester.[4] This method leverages a chiral starting material to ensure the final product's stereochemical integrity.

General Synthesis Workflow

The transformation from a linear precursor to the final cyclic product involves key chemical steps that must be optimized for yield and purity.

Caption: High-level workflow for the synthesis of the target lactam.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a representative synthesis via the reduction and subsequent cyclization of an azide precursor. This method is self-validating through the inclusion of rigorous purification and analytical confirmation steps.

Objective: To synthesize this compound from (S)-4-azido-2-hydroxybutyric acid ethyl ester.

Materials & Reagents:

-

(S)-4-azido-2-hydroxybutyric acid ethyl ester

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

Azide Reduction: To a solution of (S)-4-azido-2-hydroxybutyric acid ethyl ester (1 equivalent) in anhydrous THF, add triphenylphosphine (1.1 equivalents) portion-wise at 20°C.[4]

-

Staudinger Reaction: Stir the mixture at 20°C for approximately 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting azide.

-

Hydrolysis and Cyclization: Add water (5 equivalents) to the reaction mixture. Continue stirring at 20°C for an extended period (e.g., 48 hours) to facilitate hydrolysis of the intermediate iminophosphorane and promote intramolecular lactamization.[4]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography to isolate the target compound from byproducts like triphenylphosphine oxide.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC) to ensure high enantiomeric excess.

Applications in Drug Discovery and Development

This compound and its corresponding amine, (S)-3-hydroxypyrrolidine, are crucial intermediates in synthesizing a wide array of pharmaceutical agents.[10] The stereocenter and functional handles are strategically incorporated into drug candidates to achieve optimal binding with biological targets.

Key Therapeutic Areas:

-

Antibiotics: Used in the synthesis of carbapenem and quinolone-based antibiotics, where the pyrrolidine moiety is a common structural motif.[10]

-

Antihypertensives: Serves as a key building block for calcium channel blockers like Barnidipine.[1][10] The chiral center is essential for the drug's specific interaction with its target ion channel.

-

Neurotherapeutics: Incorporated into molecules targeting the central nervous system, including analgesics and neurotransmitter modulators.[10]

-

Antivirals and Oncology: The pyrrolidine scaffold is explored in the design of novel agents in various other therapeutic fields.

The demand for optically pure (S)-3-hydroxypyrrolidine and its derivatives continues to grow as more chiral drugs enter clinical development.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research and development setting. Based on available safety data sheets, the compound is classified as an irritant.

Hazard Information:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Recommended Handling and PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][11]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[8][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage under an inert gas atmosphere may be recommended.

Conclusion

This compound, with a molecular weight of 101.10 g/mol , is far more than a simple chemical. It is a high-value chiral intermediate whose precise three-dimensional structure is a critical starting point for the synthesis of complex, life-saving pharmaceuticals. Its synthesis requires careful control of stereochemistry, and its applications span a broad range of therapeutic areas. For researchers and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to leveraging its full potential in the creation of next-generation medicines.

References

-

ChemBK. (3S)-3-hydroxypyrrolidin-2-one. [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PubChem. (R)-3-Hydroxypyrrolidin-2-one. [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. (S)-3-HYDROXY-PYRROLIDIN-2-ONE | 34368-52-0 [chemicalbook.com]

- 4. (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy Online CAS Number 34368-52-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. (S)-3-HYDROXY-PYRROLIDIN-2-ONE - Safety Data Sheet [chemicalbook.com]

- 9. 34368-52-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Cornerstone of Chiral Architectures: An In-depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one

Introduction: The Significance of a Chiral Scaffold

(S)-3-Hydroxypyrrolidin-2-one, a derivative of pyrrolidinone, is a molecule of significant interest in the pharmaceutical industry. Its rigid, five-membered lactam ring, combined with a stereodefined hydroxyl group, provides a unique and valuable scaffold for the synthesis of complex, biologically active molecules. The chirality at the C3 position is crucial for the specific interactions with biological targets, making its enantiomerically pure synthesis a key focus of research. This guide will explore the fundamental aspects of this important chiral building block, providing both theoretical understanding and practical insights for its application in research and development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical attributes.

Chemical Structure:

-

IUPAC Name: (3S)-3-hydroxypyrrolidin-2-one

-

CAS Number: 34368-52-0[1]

-

Molecular Formula: C₄H₇NO₂[1]

-

Molecular Weight: 101.10 g/mol [2]

-

SMILES: O=C1NCC[C@@H]1O[3]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, purification methods, and formulation development.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 100-102 °C | [4] |

| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [4] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water, methanol, and DMSO. | [4] |

Stereoselective Synthesis: A Reliable Pathway

The synthesis of enantiomerically pure this compound is paramount to its utility. Several synthetic routes have been developed, with a notable and efficient method starting from the readily available chiral precursor, 4-amino-(S)-2-hydroxybutyric acid. This method, detailed below, ensures the desired stereochemistry is maintained throughout the synthetic sequence.

Conceptual Workflow of the Synthesis:

Sources

(S)-3-Hydroxypyrrolidin-2-one: A Comprehensive Solubility Profile for Drug Discovery and Development

An In-depth Technical Guide

This guide provides a detailed technical examination of the solubility of (S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0), a pivotal chiral building block in modern medicinal chemistry. For researchers, process chemists, and formulation scientists, a thorough understanding of a compound's solubility is not merely a data point but a cornerstone of rational drug design and process optimization. It dictates reaction conditions, influences purification strategies, and is a critical determinant of a drug candidate's ultimate bioavailability. This document delivers field-proven insights, validated experimental protocols, and a synthesis of physicochemical data to empower scientists in their work with this versatile intermediate.

The Strategic Importance of this compound

This compound is a valued chiral intermediate used in the synthesis of a wide array of pharmaceutical agents, including antibiotics, analgesics, and antipsychotics.[1] Its structural rigidity, combined with the stereodefined hydroxyl group and the lactam moiety, provides a powerful scaffold for creating complex, biologically active molecules.[2] The success of synthetic campaigns and the feasibility of developing a final drug product are intrinsically linked to the solubility of this starting material. Challenges in solubility can lead to poor reaction kinetics, low yields, and significant hurdles in formulation, making a comprehensive solubility profile an essential tool for any research program.

Core Physicochemical Properties Governing Solubility

The solubility behavior of a molecule is a direct consequence of its structure and the resulting intermolecular forces. The principle of "like dissolves like" serves as a fundamental guide, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4] this compound contains both hydrogen bond donors (-OH) and acceptors (C=O, N-H), which significantly contributes to its water solubility.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Solubility |

| Molecular Formula | C₄H₇NO₂ | The small carbon skeleton (four carbons) limits lipophilicity, favoring solubility in polar solvents.[3] |

| Molecular Weight | 101.10 g/mol [6][7][8] | Low molecular weight generally correlates with higher solubility. |

| Appearance | White to off-white crystalline solid[9] | As a solid, its crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| Melting Point | 100-102 °C[7][9] | A moderate melting point suggests reasonably strong intermolecular forces in the solid state. |

| XLogP3 (Predicted) | -0.9[6][7] | A negative logP value indicates a high degree of hydrophilicity, predicting good solubility in water. |

| Hydrogen Bond Donors | 2[7][10] | The hydroxyl and amine groups can donate hydrogen bonds, enabling strong interactions with protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 2[7][10] | The carbonyl oxygen and hydroxyl oxygen can accept hydrogen bonds, further enhancing solubility in protic solvents. |

| pKa (Predicted) | 12.82 ± 0.20[9] | The hydroxyl group is weakly acidic, suggesting that solubility in aqueous media will be largely pH-independent under typical physiological and synthetic conditions. |

Solubility Profile Across Various Solvents

The polarity and hydrogen-bonding capability of the solvent are paramount in determining the solubility of this compound. Its molecular structure facilitates strong interactions with polar protic solvents.

Table 2: Solubility Data for this compound

| Solvent | Solvent Class | Qualitative Solubility | Rationale |

| Water | Polar Protic | Soluble[9] | Excellent hydrogen bonding capability and high polarity align perfectly with the solute's functional groups. |

| Methanol | Polar Protic | Sparingly Soluble[9] | As a polar protic solvent, it can engage in hydrogen bonding, but its lower polarity compared to water results in reduced solubility. |

| Ethanol | Polar Protic | Soluble[9] | Similar to methanol, ethanol's hydroxyl group facilitates dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[9] | DMSO is a strong hydrogen bond acceptor but lacks a donor proton, leading to less effective solvation compared to protic solvents. |

| Diethyl Ether | Nonpolar | Soluble[9] | This reported solubility is somewhat anomalous given the nonpolar nature of ether and may warrant experimental verification. Typically, low solubility would be expected. |

| Hexane | Nonpolar | Insoluble (Predicted) | The nonpolar nature of hexane cannot overcome the strong solute-solute interactions of the crystalline solid.[4] |

A Validated Protocol for Equilibrium Solubility Determination

To ensure accuracy and reproducibility, the shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11] This method is based on allowing a suspension of the compound to reach equilibrium in a chosen solvent, followed by quantification of the dissolved concentration.[11][12]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the critical steps in this protocol.

Caption: Standard workflow for the shake-flask equilibrium solubility assay.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, organic solvent). The key is to add enough solid so that a visible amount remains at the end of the experiment, ensuring the solution is saturated.[11]

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[13][14]

-

Phase Separation (Critical Step): Once equilibrium is reached, the undissolved solid must be completely removed. This is best achieved by first centrifuging the vial to pellet the majority of the solid, then carefully drawing off the supernatant and filtering it through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[15] This two-step process minimizes the risk of microparticles entering the analytical sample and artificially inflating the solubility value.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS.[12] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.[14]

-

Self-Validation and Trustworthiness: To ensure the integrity of the results, the pH of the aqueous suspension should be measured at the beginning and end of the experiment to check for any changes.[11] Furthermore, analyzing the remaining solid by techniques like DSC or XRPD can confirm that the material has not changed its crystalline form during the experiment.

Key Factors Influencing Solubility

Several physical and chemical factors can be manipulated to modulate the solubility of this compound.

Caption: The interplay of key factors governing the solubility of a compound.

-

Temperature : For most solids, the dissolution process is endothermic, meaning solubility increases as the temperature is raised.[16] This can be exploited in synthetic chemistry to achieve higher reactant concentrations or in purification via recrystallization.

-

Polarity : As established, the high polarity of this compound dictates its preference for polar solvents. In drug development, this high polarity can sometimes be a challenge for passive diffusion across nonpolar biological membranes.

-

Molecular Size : The small size of the molecule contributes to its solubility.[16] As the non-polar carbon chain of a molecule increases, its water solubility generally decreases.[3]

Conclusion for the Practicing Scientist

This compound is a hydrophilic, polar molecule with good solubility in water and other polar protic solvents. This favorable solubility profile is a direct result of its low molecular weight and its capacity for extensive hydrogen bonding. While this is advantageous for many aqueous-based synthetic reactions and formulations, its high polarity may require consideration in applications demanding solubility in nonpolar organic solvents or passive membrane permeability. The shake-flask method remains the most reliable means of quantifying its thermodynamic solubility, and adherence to a validated protocol is essential for generating data that can confidently guide research and development decisions.

References

-

Title: What Affects Solubility Of Organic Compounds? - Chemistry For Everyone Source: YouTube URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: (3S)-3-hydroxypyrrolidin-2-one Source: ChemBK URL: [Link]

-

Title: Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i Source: BioAssay Systems URL: [Link]

-

Title: (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 Source: PubChem URL: [Link]

- Title: Synthetic method of optically pure (S)

- Title: Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity Source: Google Patents URL

Sources

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Buy Online CAS Number 34368-52-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 9. chembk.com [chembk.com]

- 10. chemscene.com [chemscene.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Technical Guide to the Spectral Analysis of (S)-3-Hydroxypyrrolidin-2-one

Introduction

(S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0), a chiral γ-lactam, serves as a crucial building block in medicinal chemistry and drug development. Its rigid, stereodefined structure makes it an important synthon for creating complex molecules with specific biological activities. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The causality behind spectral features and the logic of experimental design are emphasized to provide researchers with field-proven insights.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Data Summary

| Assigned Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |

| NH -1 | ~7.6 | Broad Singlet | - | 1H |

| CH -3 | ~4.0 | Multiplet | - | 1H |

| CH ₂-5 | ~3.1 | Multiplet | - | 2H |

| CH ₂-4 | ~2.2 (diastereotopic) | Multiplet | - | 2H |

| OH | Variable | Broad Singlet | - | 1H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents a set of distinct signals corresponding to the five unique proton environments.

-

Amide Proton (N H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet significantly downfield (around 7.6 ppm). Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

-

Methine Proton (C H-3): The proton at the chiral center (C3), bonded to both the hydroxyl group and the carbon backbone, is expected around 4.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. It will appear as a multiplet due to coupling with the two diastereotopic protons on C4.

-

Methylene Protons (C H₂-5): The two protons on C5, adjacent to the amide nitrogen, are deshielded and appear around 3.1 ppm. They are chemically equivalent but may show complex splitting due to coupling with the C4 protons.

-

Methylene Protons (C H₂-4): The protons on C4 are diastereotopic due to the adjacent C3 chiral center. They are expected to resonate at different chemical shifts, likely around 2.2 ppm, and will appear as complex multiplets due to both geminal coupling to each other and vicinal coupling to the C3 and C5 protons.

-

Hydroxyl Proton (O H): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

Exemplary Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H and O-H.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse acquisition (zg30).

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate all signals and determine the multiplicity and coupling constants.

-

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Data Summary

Data presented is inferred from the spectral analysis of a derivative molecule containing the target core structure.[1]

| Assigned Carbon | Chemical Shift (δ) ppm |

| C =O (C2) | ~176.7 |

| C H-OH (C3) | ~68.4 |

| N-C H₂ (C5) | ~37.5 |

| C H₂ (C4) | ~35.0 (Predicted) |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

-

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded carbon and appears far downfield, typically around 176.7 ppm.[1]

-

Hydroxylated Carbon (C3): The carbon atom bonded to the hydroxyl group (C3) is also significantly deshielded by the electronegative oxygen, with a characteristic chemical shift around 68.4 ppm.[1]

-

Methylene Carbon (C5): The carbon adjacent to the nitrogen (C5) appears at an intermediate chemical shift, expected around 37.5 ppm.[1]

-

Methylene Carbon (C4): The remaining methylene carbon (C4) is the most shielded of the aliphatic carbons and is predicted to have the most upfield chemical shift, around 35.0 ppm.

Exemplary Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled ¹³C acquisition (zgpg30).

-

-

Data Acquisition:

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential multiplication factor (line broadening) of ~1 Hz.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3350 | O-H Stretch (Alcohol) | Strong, Broad |

| ~3200 | N-H Stretch (Amide) | Strong, Broad |

| ~2950-2850 | C-H Stretch (Aliphatic) | Medium |

| ~1680 | C=O Stretch (γ-Lactam) | Strong |

| ~1050 | C-O Stretch (Alcohol) | Strong |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

-

O-H and N-H Stretching: A very broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, resulting from the overlapping stretches of the alcohol O-H and the amide N-H groups. The breadth is due to extensive hydrogen bonding.

-

C-H Stretching: Medium intensity peaks just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the pyrrolidine ring.

-

Carbonyl (Amide I) Stretching: The most prominent peak in the spectrum will be the very strong absorption corresponding to the C=O stretch of the five-membered lactam ring. This peak is typically found at a relatively low frequency (~1680 cm⁻¹) due to ring strain and the resonance effect of the amide group.

-

C-O Stretching: A strong absorption around 1050 cm⁻¹ is indicative of the C-O single bond stretch of the secondary alcohol group.

Exemplary Experimental Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Data Summary (Predicted)

| m/z Value | Interpretation |

| 101.05 | [M]⁺, Molecular Ion |

| 102.05 | [M+H]⁺, Protonated Molecule |

| 84 | [M-OH]⁺, Loss of hydroxyl radical |

| 73 | Loss of CO |

| 56 | Loss of CO and OH |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: For a compound with the formula C₄H₇NO₂, the exact mass is 101.0477. In a high-resolution mass spectrum (HRMS), this precise mass would be observed. In a low-resolution spectrum, a peak at m/z = 101 would be expected for the molecular ion [M]⁺. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 102 is often the most abundant peak.

-

Key Fragmentation: Common fragmentation pathways in Electron Ionization (EI) would include:

-

Loss of the hydroxyl group (•OH, 17 Da), leading to a fragment at m/z = 84.

-

Alpha-cleavage next to the carbonyl group, potentially leading to the loss of CO (28 Da) resulting in a fragment at m/z = 73.

-

Further fragmentation can lead to smaller, stable ions.

-

Exemplary Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup:

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).

-

Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the base peak and the peak corresponding to the protonated molecule ([M+H]⁺).

-

If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and γ-lactam functional groups, and mass spectrometry verifies the molecular weight and elemental formula. This guide outlines the expected spectral features and provides robust, exemplary protocols, equipping researchers and drug development professionals with the necessary tools to confidently identify and characterize this vital chiral building block.

References

Sources

The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (S)-3-Hydroxypyrrolidin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypyrrolidin-2-one, a pivotal chiral building block, holds a significant position in the landscape of modern pharmaceutical synthesis. Its unique structural motif, featuring a stereocenter adjacent to a hydroxyl group within a lactam ring, renders it an invaluable precursor for a multitude of complex, biologically active molecules. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this crucial synthon. We will delve into the foundational chemical syntheses from readily available chiral pool starting materials such as L-malic acid and L-glutamic acid, and further explore the advancements in chemoenzymatic and biocatalytic methods that offer greener and more efficient pathways. Detailed experimental protocols, comparative data analyses, and mechanistic insights are presented to equip researchers and drug development professionals with a thorough understanding and practical knowledge of this compound.

Introduction: The Significance of a Versatile Chiral Building Block

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit vastly different biological effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. This compound has emerged as a critical chiral intermediate due to its prevalence in the structures of numerous pharmaceutical agents.[1][2] Its utility spans a wide range of therapeutic areas, serving as a key component in the synthesis of drugs for conditions such as overactive bladder and hypertension.[3][4][5] The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold for the construction of complex molecular architectures.

Historical Perspective and the Dawn of Asymmetric Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its importance grew in tandem with the rise of asymmetric synthesis in the latter half of the 20th century. The increasing demand for enantiomerically pure drugs spurred chemists to develop innovative methods for creating chiral molecules. Early approaches often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The development of synthetic routes starting from naturally occurring chiral molecules, the "chiral pool," provided a more elegant and efficient solution. Molecules like L-malic acid and L-glutamic acid, with their pre-existing stereocenters, became attractive starting points for the synthesis of this compound and other chiral building blocks.[6] This marked a significant step forward in the practical and large-scale production of enantiopure compounds.

Chemical Synthesis Strategies: From the Chiral Pool to Enantiopure Lactams

The synthesis of this compound has been approached from several strategic starting points, with methods evolving to improve yield, enantioselectivity, and process safety.

Synthesis from L-Malic Acid

L-Malic acid, a readily available and inexpensive chiral starting material, offers a direct and logical pathway to this compound. The core strategy involves the transformation of the dicarboxylic acid into the desired lactam through amidation and cyclization.

Conceptual Workflow:

The synthesis commences with the reaction of L-malic acid with an amine, typically benzylamine, to form an amide intermediate. Subsequent intramolecular cyclization, often facilitated by dehydrating agents or heat, leads to the formation of the corresponding N-benzyl-3-hydroxysuccinimide. The final and crucial step is the selective reduction of one of the carbonyl groups of the succinimide to yield the target lactam.

Detailed Experimental Protocol:

A representative procedure for the synthesis of an N-substituted this compound from L-malic acid is as follows:

-

Amidation and Cyclization: L-Malic acid is reacted with an amine (e.g., benzylamine) in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. This step can also be performed under neat conditions at elevated temperatures.

-

Reduction: The resulting N-substituted-3-hydroxysuccinimide is then subjected to a selective reduction. A common method involves the use of a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. Careful control of reaction conditions is crucial to achieve selective reduction of one carbonyl group.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

| Starting Material | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |

| L-Malic Acid | Benzylamine, Sodium Borohydride | Good | High | [6] |

Synthesis from L-Glutamic Acid

L-Glutamic acid provides another readily accessible chiral precursor for the synthesis of this compound. This route leverages the existing amino acid backbone to construct the pyrrolidinone ring system.

Conceptual Workflow:

The synthesis typically begins with the protection of the amino group of L-glutamic acid. The carboxylic acid groups are then differentiated, and one is selectively reduced to a hydroxyl group. Subsequent cyclization leads to the formation of the lactam ring.

Detailed Experimental Protocol:

A general procedure for the synthesis from L-glutamic acid is outlined below:

-

Protection and Esterification: The amino group of L-glutamic acid is protected, for example, as a phthaloyl or a carbamate derivative. The carboxylic acid groups are then typically converted to their corresponding esters.

-

Selective Reduction: One of the ester groups is selectively reduced to a primary alcohol using a suitable reducing agent.

-

Cyclization: The resulting amino alcohol undergoes intramolecular cyclization, often under basic or acidic conditions, to form the pyrrolidinone ring.

-

Deprotection: The protecting group on the nitrogen is removed to yield this compound.

| Starting Material | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |

| L-Glutamic Acid | Phthalic Anhydride, Reducing Agents | Moderate to Good | High | [7] |

Chemoenzymatic and Biocatalytic Approaches: The Green Revolution in Chiral Synthesis

The drive for more sustainable and efficient chemical processes has led to the development of chemoenzymatic and biocatalytic methods for the synthesis of this compound.[8][9][10][11] These approaches leverage the high selectivity and mild reaction conditions of enzymes to achieve excellent enantioselectivity.

Lipase-Catalyzed Kinetic Resolution

One of the most successful chemoenzymatic strategies involves the kinetic resolution of a racemic mixture of 3-hydroxy-pyrrolidin-2-one derivatives using lipases.

Conceptual Workflow:

In a typical kinetic resolution, a racemic mixture of an alcohol is subjected to an acylation reaction catalyzed by a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric excess.

Detailed Experimental Protocol:

-

Racemate Preparation: A racemic mixture of the N-substituted 3-hydroxypyrrolidin-2-one is prepared using conventional chemical methods.

-

Enzymatic Resolution: The racemic substrate is dissolved in a suitable organic solvent, and a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) are added. The reaction is monitored until approximately 50% conversion is reached.

-

Separation and Deprotection: The acylated product is separated from the unreacted alcohol by chromatography. The desired (S)-enantiomer can then be obtained after deprotection if necessary.

| Enzyme Source | Acyl Donor | Reported Conversion | Enantiomeric Excess (ee) of (S)-alcohol | Reference |

| Pseudomonas cepacia Lipase | Vinyl Acetate | ~50% | >99% | [12][13] |

| Candida antarctica Lipase B | Various | High | >99% | [12][13] |

Applications in Drug Synthesis: A Cornerstone for Key Pharmaceuticals

The utility of this compound as a chiral precursor is exemplified in the synthesis of several marketed drugs.

-

Darifenacin: An M3 receptor antagonist used to treat overactive bladder, the synthesis of Darifenacin utilizes (S)-3-hydroxypyrrolidine as a key chiral building block.[4][5][14][15][16] The pyrrolidine ring system of the final drug molecule is derived from this precursor.

-

Barnidipine: A dihydropyridine calcium channel blocker for the treatment of hypertension, the synthesis of Barnidipine also incorporates (S)-3-hydroxypyrrolidine to establish the correct stereochemistry, which is crucial for its therapeutic effect.[3][17][18][19]

Conclusion: An Enduring Legacy and Future Directions

This compound stands as a testament to the power of asymmetric synthesis in modern drug discovery. From its origins in chiral pool synthesis to the sophisticated chemoenzymatic and biocatalytic methods of today, the journey of this molecule reflects the broader evolution of organic chemistry. Its continued importance in the synthesis of life-changing medicines underscores its enduring legacy. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including the engineering of novel enzymes with enhanced activity and selectivity, and the application of continuous flow technologies for large-scale production. As our understanding of biological systems deepens, the demand for complex, enantiomerically pure molecules will only grow, ensuring that versatile chiral building blocks like this compound will remain at the forefront of pharmaceutical innovation.

References

-

Black, M. J., Biegasiewicz, K. F., Meichan, A. J., Oblinsky, D. G., & Kudisch, B. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 1166. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. Retrieved from [Link]

-

A Short Review on Chiral Alcohols Verses Bio-Catalysis. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 1-5. [Link]

- CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. (2010).

- EP 3168215 A2 - PROCESS FOR PREPARATION OF BARNIDIPINE. (2016).

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Chirality, 34(10), 1403-1422. [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]

-

Patel, R. N. (2011). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. Coordination Chemistry Reviews, 255(15-16), 1681-1703. [Link]

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).

-

Natori, Y., Kikuchi, S., Kondo, T., Saito, Y., Yoshimura, Y., & Takahata, H. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 12(12), 1983-1994. [Link]

- WO2009125430A2 - Improved process for producing darifenacin. (2009).

-

Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(11), 844-848. [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(5), 1115. [Link]

- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process. (2010).

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Tetrahedron: Asymmetry, 22(12), 1263-1269. [Link]

- CN101643469A - Synthesis process of barnidipine hydrochloride. (2010).

-

Dai, X., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1344-1353. [Link]

-

Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. (2014). Molecules, 19(1), 1344-1353. [Link]

-

Synthesis of 3-pyrrolin-2-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- L-glutamic acid derivative and synthesis method and application thereof. (n.d.). Google Patents.

-

WO/2009/125430 IMPROVED PROCESS FOR PRODUCING DARIFENACIN. (2009). WIPO. [Link]

-

(S)-3-Hydroxypyrrolidine Hydrochloride CAS 122536-94-1 Darifenacin intermediate. (n.d.). LookChem. Retrieved from [Link]

-

A Process For The Preparation Of Darifenacin Hydrobromide. (n.d.). Quick Company. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(5), 1115. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 111, 132711. [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (2018). Catalysis Communications, 115, 41-44. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2356. [Link]

-

Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments? (2018). In Comprehensive Chirality (pp. 1-22). Elsevier. [Link]

-

Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2021). Molecules, 26(16), 4991. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). The Journal of Organic Chemistry, 88(7), 4065-4085. [Link]

-

Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2019). International Journal of Molecular Sciences, 20(10), 2493. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts, 11(1), 101. [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2015). RSC Advances, 5(20), 16028-16034. [Link]

-

Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2023). Chemistry – A European Journal, 29(1), e202202685. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 5. (S)-3-Hydroxypyrrolidine Hydrochloride CAS 122536-94-1 Darifenacin intermediate [infochems.co.kr]

- 6. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. A Process For The Preparation Of Darifenacin Hydrobromide [quickcompany.in]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Natural Occurrence of (S)-3-Hydroxypyrrolidin-2-one: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-Hydroxypyrrolidin-2-one is a highly sought-after chiral intermediate in the synthesis of a multitude of pharmaceutical agents. Its stereochemically defined structure makes it an invaluable building block for creating complex, biologically active molecules. While the chemical and enzymatic synthesis of this compound is well-established, its natural occurrence remains a subject of scientific curiosity and limited documentation. This technical guide provides a comprehensive exploration of the known and inferred natural presence of this compound. It delves into the broader context of pyrrolidin-2-one and γ-butyrolactone biosynthesis, examines enzymatic pathways capable of producing this chiral lactam, and offers detailed protocols for its chemoenzymatic synthesis, providing a vital resource for researchers in natural product chemistry, biocatalysis, and pharmaceutical development.

Introduction: The Significance of a Chiral Lactam

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic drugs, prized for its conformational rigidity and ability to present substituents in a well-defined spatial orientation.[1][2] Within this class of compounds, this compound stands out as a critical precursor for a range of pharmaceuticals, including antibacterial and antiproliferative agents.[3] The precise stereochemistry at the C3 position is often crucial for the biological activity of the final drug molecule, making enantiomerically pure starting materials like this compound highly valuable.[4]

Despite its importance in synthetic chemistry, direct evidence for the widespread natural occurrence of this compound is notably scarce. This guide will navigate the current understanding of its presence in nature, beginning with the limited direct observations and then expanding to the broader biosynthetic context of related compounds to infer potential natural pathways.

Documented Natural Sources: A Limited Landscape

Direct isolation of this compound from natural sources has been infrequently reported in scientific literature. This scarcity may be due to its potential role as a transient metabolic intermediate rather than a stable, accumulating natural product. However, the pyrrolidin-2-one core structure is indeed found in nature, often as part of more complex molecules.

The biosynthesis of pyrrolidin-2-one type natural products is frequently catalyzed by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes.[5] These enzymatic machineries can construct a linear polyenoyl tetramic acid structure, which then undergoes cyclization to form the pyrrolidin-2-one ring.[5]

The Broader Context: Biosynthesis of γ-Butyrolactones as a Model

To understand the potential for natural this compound synthesis, it is instructive to examine the biosynthesis of the structurally related γ-butyrolactones (GBLs). GBLs are well-documented as signaling molecules in a variety of bacteria, particularly within the genus Streptomyces.[6][7][8] These "bacterial hormones" regulate crucial processes such as antibiotic production and morphological differentiation.[6][8]

The biosynthesis of the GBL core structure typically involves the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate, a reaction catalyzed by an A-factor synthase (AfsA).[8][9] Subsequent reduction and dephosphorylation steps lead to the formation of the γ-butyrolactone ring.[9] The widespread distribution of afsA homologues in actinomycetes suggests that GBLs are a major class of signaling molecules.[10]

Diagram 1: Generalized Biosynthetic Pathway of γ-Butyrolactones (GBLs)

Caption: A simplified workflow of GBL biosynthesis.

Enzymatic Pathways: The Biocatalytic Potential for this compound Synthesis

While direct evidence for a dedicated biosynthetic pathway for this compound is lacking, the existence of enzymes capable of its synthesis is well-documented in the context of biocatalysis. This strongly suggests that such transformations are plausible in nature.

Lipase-Mediated Kinetic Resolution